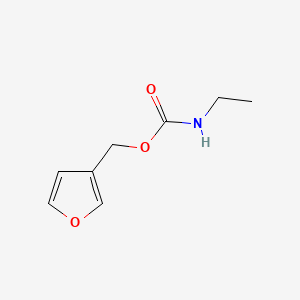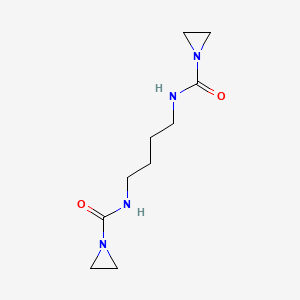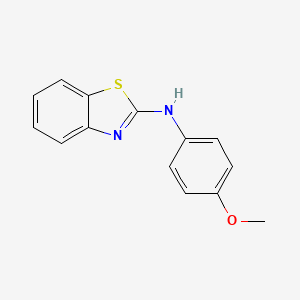
Canadensolide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Canadensolide: is a naturally occurring sesquiterpene lactone found in various plant species. It is known for its unique chemical structure and potential biological activities, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Canadensolide typically involves several steps, including the formation of the lactone ring and the introduction of the sesquiterpene framework. Common synthetic routes may involve the use of starting materials such as farnesol or related compounds, followed by cyclization and oxidation reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from natural sources, such as plants that produce it in significant quantities. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that ensure high yield and purity.
化学反应分析
Types of Reactions: Canadensolide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound into more saturated compounds, typically using hydrogenation catalysts.
Substitution: Substitution reactions may involve the replacement of functional groups within the molecule, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Nucleophiles such as hydroxide ions or electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce more saturated lactones.
科学研究应用
Chemistry: In chemistry, Canadensolide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding sesquiterpene lactones and their behavior in different chemical environments.
Biology: Biologically, this compound has been investigated for its potential antimicrobial and anti-inflammatory properties. It may interact with biological targets such as enzymes and receptors, influencing various cellular processes.
Medicine: In medicine, research on this compound focuses on its potential therapeutic applications. Studies have explored its role in modulating immune responses and its potential as a lead compound for drug development.
Industry: Industrially, this compound can be used in the formulation of natural products and as an intermediate in the synthesis of more complex molecules. Its unique properties make it valuable in the development of new materials and chemical processes.
作用机制
The mechanism of action of Canadensolide involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial responses.
相似化合物的比较
Artemisinin: Another sesquiterpene lactone with notable antimalarial properties.
Parthenolide: Known for its anti-inflammatory and anticancer activities.
Costunolide: Studied for its potential therapeutic effects in various diseases.
Uniqueness: Canadensolide is unique due to its specific structural features and the distinct biological activities it exhibits. While similar compounds may share some properties, this compound’s unique combination of reactivity and biological effects sets it apart in scientific research.
属性
CAS 编号 |
20421-31-2 |
|---|---|
分子式 |
C11H14O4 |
分子量 |
210.23 g/mol |
IUPAC 名称 |
(3aS,6R,6aR)-6-butyl-3-methylidene-6,6a-dihydro-3aH-furo[3,4-b]furan-2,4-dione |
InChI |
InChI=1S/C11H14O4/c1-3-4-5-7-9-8(11(13)14-7)6(2)10(12)15-9/h7-9H,2-5H2,1H3/t7-,8+,9+/m1/s1 |
InChI 键 |
IYSGHKQBSLXKPO-VGMNWLOBSA-N |
SMILES |
CCCCC1C2C(C(=C)C(=O)O2)C(=O)O1 |
手性 SMILES |
CCCC[C@@H]1[C@H]2[C@H](C(=C)C(=O)O2)C(=O)O1 |
规范 SMILES |
CCCCC1C2C(C(=C)C(=O)O2)C(=O)O1 |
同义词 |
canadensolide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















